Phosphorane, [(4-iodophenyl)methylene]triphenyl-
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Overview
Description
Phosphorane, [(4-iodophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their unique chemical properties and are widely used in organic synthesis, particularly in the Wittig reaction. The compound is characterized by the presence of a phosphorus atom bonded to a methylene group and three phenyl groups, with an additional 4-iodophenyl group attached to the methylene carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorane, [(4-iodophenyl)methylene]triphenyl- is typically synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base. The general synthetic route involves the following steps:
Formation of Phosphonium Salt: Triphenylphosphine reacts with 4-iodobenzyl bromide to form the corresponding phosphonium salt.
Deprotonation: The phosphonium salt is then deprotonated using a strong base such as n-butyllithium or sodium amide to yield the desired phosphorane compound
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors for the formation of phosphonium salts and their subsequent deprotonation under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphorane, [(4-iodophenyl)methylene]triphenyl- primarily undergoes nucleophilic addition reactions, particularly with carbonyl compounds. The most notable reaction is the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes and triphenylphosphine oxide .
Common Reagents and Conditions
Reagents: Common reagents include aldehydes or ketones, and strong bases such as n-butyllithium or sodium amide.
Conditions: The reactions are typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. .
Major Products
The major products of these reactions are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the carbonyl compound used in the reaction .
Scientific Research Applications
Phosphorane, [(4-iodophenyl)methylene]triphenyl- has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of alkenes through the Wittig reaction
Medicinal Chemistry: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the development of new materials with unique properties, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of phosphorane, [(4-iodophenyl)methylene]triphenyl- in the Wittig reaction involves the following steps:
Nucleophilic Addition: The ylide form of the compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Formation of Betaines: This results in the formation of a betaine intermediate.
Cyclization: The intermediate undergoes cyclization to form a four-membered ring called an oxaphosphetane.
Decomposition: The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide
Comparison with Similar Compounds
Phosphorane, [(4-iodophenyl)methylene]triphenyl- can be compared with other similar phosphorus ylides:
Methylenetriphenylphosphorane: This is the parent compound of the phosphorus ylides and is widely used in the Wittig reaction.
(Chloromethylene)triphenylphosphorane: Similar to the parent compound but with a chlorine substituent, used for specific synthetic applications.
Methoxymethylenetriphenylphosphine: Contains a methoxy group, used in the synthesis of methoxy-substituted alkenes.
Phosphorane, [(4-iodophenyl)methylene]triphenyl- is unique due to the presence of the 4-iodophenyl group, which can impart specific reactivity and selectivity in chemical reactions.
Properties
CAS No. |
61110-96-1 |
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Molecular Formula |
C25H20IP |
Molecular Weight |
478.3 g/mol |
IUPAC Name |
(4-iodophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20IP/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H |
InChI Key |
UEDBCHAORJEUJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC2=CC=C(C=C2)I)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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